molecular formula C8H7BClNO2 B581078 4-Chloro-1H-indole-2-boronic acid CAS No. 1256355-59-5

4-Chloro-1H-indole-2-boronic acid

Cat. No.: B581078
CAS No.: 1256355-59-5
M. Wt: 195.409
InChI Key: ZZGLBGIEHZTTTH-UHFFFAOYSA-N
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Description

4-Chloro-1H-indole-2-boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The presence of a boronic acid group in this compound makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

Target of Action

4-Chloro-1H-indole-2-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms that are involved in the bond formation .

Mode of Action

The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the this compound, which is a nucleophilic organoboron reagent, transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key pathway in the synthesis of biologically active compounds and natural products . The reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The use of this compound in this reaction can lead to the synthesis of a wide range of compounds with potential biological activity .

Pharmacokinetics

For example, the compound’s stability under the mild conditions of the Suzuki-Miyaura coupling reaction contributes to its effectiveness as a reagent .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of compounds, including biologically active molecules and natural products .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura coupling reaction is known to be tolerant of a wide range of functional groups . This means that the presence of other functional groups in the reaction environment can potentially influence the outcome of the reaction . Additionally, the reaction conditions, such as temperature and pH, can also affect the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-indole-2-boronic acid typically involves the borylation of 4-chloroindole. One common method is the iridium-catalyzed C-H borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and reagents is crucial to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1H-indole-2-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation reactions.

Scientific Research Applications

4-Chloro-1H-indole-2-boronic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromo-1H-indole-2-boronic acid
  • 4-Fluoro-1H-indole-2-boronic acid
  • 4-Methyl-1H-indole-2-boronic acid

Comparison: 4-Chloro-1H-indole-2-boronic acid is unique due to the presence of the chloro group, which can undergo specific substitution reactions that other halogenated indole boronic acids may not. Additionally, the chloro group can influence the electronic properties of the compound, affecting its reactivity and stability in various chemical reactions.

Properties

IUPAC Name

(4-chloro-1H-indol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BClNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGLBGIEHZTTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=CC=C2Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681888
Record name (4-Chloro-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-59-5
Record name (4-Chloro-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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